Isomaltotriose
Overview
Description
Isomaltotriose is a sugar derived from enzymic hydrolyzates of the dextran from Leuconostoc mesenteroides NRRL B-512 . It is produced by the Gram-negative bacterium Azotobacter chroococcum NCIMB 8003, which employs a new glycoside hydrolase family 70 4,6-α-glucanotransferase enzyme (GtfD) to synthesize a reuteran-like polymer from maltodextrins and starch .
Synthesis Analysis
Isomaltotriose can be efficiently produced from starch using a combination of enzymes. The combination of 1,4-α-glucan 6-α-glucosyltransferase from Bacillus globisporus N75 and isopullulanase from Aspergillus brasiliensis ATCC 9642 leads to the efficient synthesis of isomaltose . Furthermore, isomaltooligosaccharides could be synthesized from starch by combining 1,4-α-glucan 6-α-glucosyltransferase from Paenibacillus sp. PP710 and isopullulanase .
Molecular Structure Analysis
The molecular formula of Isomaltotriose is C18H32O16 . It has an average mass of 504.437 Da and a mono-isotopic mass of 504.169037 Da . Isomaltotriose is a glucose oligomer with α-D-(1,6)-linkages, including isomaltose, panose, isomaltotriose, isomaltotetraose, isomaltopentaose, nigerose, kojibiose, and higher branched oligosaccharides .
Chemical Reactions Analysis
In the initial stages of isomaltotriose production, the ring-opening reactions of γ-cyclodextrin, 6-O-glucosyl-β-cyclodextrin, 6-O-maltosyl-β-cyclodextrin and the debranching reactions of 6-O-maltooctaosyl-β-cyclodextrin are catalyzed . In the subsequent reactions, a series of maltooligosaccharides are produced .
Physical And Chemical Properties Analysis
Isomaltotriose is a solid substance . It has a density of 1.8±0.1 g/cm3, a boiling point of 952.8±65.0 °C at 760 mmHg, and a flash point of 327.7±27.8 °C . It has 16 H bond acceptors, 11 H bond donors, and 11 freely rotating bonds .
Scientific Research Applications
Production and Synthesis
- Production of Isomalto-Oligosaccharides: Research on the synthesis of isomalto-oligosaccharides (IMOs) by transglycosylation using cell-bound α-glucosidase from Microbacterium sp. showed effective production of a mixture including isomaltotriose (Ojha, Mishra, & Chand, 2015).
- Transglucosidase Reactions: The role of transglucosidase from Aspergillus niger in producing IMOs such as isomaltotriose was characterized. This involved studying the enzyme's reaction mode, revealing its ability to hydrolyze and synthesize various IMOs (Ahn, Hong, Park, & Seo, 1996).
Biochemical Properties and Applications
- Isomalto-Dextranase Studies: Investigations into isomalto-dextranase from Arthrobacter globiformis T6 revealed its capability to split α-1, 6-glucosidic linkages in isomaltotriose and its potential applications in enzymology (Takayanagi, Kimura, Matsui, Okada, & Chiba, 2001).
- Enzymatic Synthesis and Functional Properties: A study focused on enzymatic synthesis of IMOs, including isomaltotriose, from sucrose using specific enzymes. It provided insights into the reaction dynamics and potential applications in food and biotechnology (Kubik, Galas, Sikora, & Hiler, 2000).
Health and Nutrition
- In vitro Digestibility: The digestibility of commercial and experimental isomalto-oligosaccharides, including isomaltotriose, was assessed in vitro. The study explored how these oligosaccharides are broken down and their implications for dietary fiber content (Hu, Winter, & Gänzle, 2020).
Analytical Techniques and Measurement
- Sugars in Chinese Rice Wine: Research on the rapid analysis of oligosaccharides, including isomaltotriose, in Chinese rice wine employed Fourier transform near-infrared (FT-NIR) spectroscopy. This study emphasized the technique's screening capability and potential for quality determination in the food industry (Niu, Shen, Yu, Yan, Xu, Yu, & Ying, 2008).
Future Directions
properties
IUPAC Name |
(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(20)11(24)14(27)17(33-4)31-3-6-9(22)12(25)15(28)18(34-6)30-2-5-8(21)10(23)13(26)16(29)32-5/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11+,12+,13-,14-,15-,16?,17+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJQEBRMDXPWNX-FYHZSNTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)O)O)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H](C(O3)O)O)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isomaltosaccharide | |
CAS RN |
3371-50-4 | |
Record name | O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-D-glucose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.137 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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